1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 612523-12-3
VCID: VC21421055
InChI: InChI=1S/C19H22N4/c1-4-7-14-10-18(21-12-13(2)3)23-17-9-6-5-8-16(17)22-19(23)15(14)11-20/h5-6,8-10,13,21H,4,7,12H2,1-3H3
SMILES: CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N
Molecular Formula: C19H22N4
Molecular Weight: 306.4g/mol

1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 612523-12-3

Cat. No.: VC21421055

Molecular Formula: C19H22N4

Molecular Weight: 306.4g/mol

* For research use only. Not for human or veterinary use.

1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile - 612523-12-3

Specification

CAS No. 612523-12-3
Molecular Formula C19H22N4
Molecular Weight 306.4g/mol
IUPAC Name 1-(2-methylpropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C19H22N4/c1-4-7-14-10-18(21-12-13(2)3)23-17-9-6-5-8-16(17)22-19(23)15(14)11-20/h5-6,8-10,13,21H,4,7,12H2,1-3H3
Standard InChI Key ZCAPCNRUCRACDN-UHFFFAOYSA-N
SMILES CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N
Canonical SMILES CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound characterized by its unique molecular structure that incorporates several key functional groups. The compound features a fused ring system consisting of a benzimidazole core connected to a pyridine ring, forming the pyrido[1,2-a]benzimidazole scaffold. This structural arrangement creates a rigid, planar backbone that facilitates specific molecular interactions with biological targets.

Physical and Chemical Properties

The compound possesses distinctive physical and chemical properties that are summarized in the following table:

PropertyValue
Molecular FormulaC19H22N4
Molecular Weight306.41 g/mol
CAS Number612523-12-3
Physical StateSolid at room temperature
Structural ClassificationPyrido[1,2-a]benzimidazole derivative
Key Functional GroupsIsobutylamino, propyl, carbonitrile

The presence of the carbonitrile group (-C≡N) at position 4 contributes to the compound's electron-withdrawing properties, while the isobutylamino group at position 1 and the propyl group at position 3 influence its lipophilicity and molecular recognition characteristics. These structural features collectively determine the compound's interaction with biological targets and its pharmacological profile.

Synthetic Pathways and Preparation Methods

Common Synthetic Routes

The synthesis of 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process that begins with the preparation of the core benzimidazole structure, followed by subsequent modifications to introduce the specific functional groups. The general synthetic strategy can be divided into several key stages:

  • Cyclization reactions involving the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the benzimidazole core structure.

  • Substitution reactions using various alkylating agents to introduce the isobutylamino and propyl groups at their respective positions.

  • Annulation reactions to form the pyrido[1,2-a]benzimidazole scaffold through the connection of the pyridine ring to the benzimidazole core.

  • Introduction of the carbonitrile group at position 4, typically through cyanation reactions under specific catalytic conditions.

Industrial Production Considerations

For larger-scale production, optimized reaction conditions are essential to ensure high yield and purity. Industrial synthesis may employ automated reactors and continuous flow systems to maintain consistent reaction parameters. These approaches often involve:

  • Careful temperature control during the cyclization and annulation steps to prevent side reactions.

  • Selection of appropriate solvents that facilitate the reactions while minimizing environmental impact.

  • Purification techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactivity Profile

Reaction Types and Mechanisms

1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can participate in various chemical reactions due to its multiple functional groups. The compound exhibits reactivity patterns that include:

  • Oxidation reactions: The compound can undergo oxidation, typically using agents such as potassium permanganate or hydrogen peroxide, often conducted in acidic or basic media at elevated temperatures.

  • Reduction reactions: These transformations employ reducing agents such as sodium borohydride or lithium aluminum hydride, and are typically performed under inert atmosphere conditions to prevent unwanted side reactions.

  • Substitution reactions: The compound can participate in both nucleophilic and electrophilic substitution processes, often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Product Formation and Transformation

The reaction products formed from 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile vary depending on the specific reagents and conditions employed. For example:

  • Oxidation reactions may yield corresponding oxide derivatives.

  • Reduction of the nitrile group can produce primary amines.

  • Substitution reactions can facilitate the modification of various positions on the molecular scaffold, enabling the creation of diverse derivatives with potentially enhanced properties.

Biological Activities and Pharmacological Properties

Cancer-Specific Activities

Research has identified specific activities of the compound against various cancer types:

Cancer TypeResearch Findings
Breast CancerThe compound has shown efficacy in inhibiting breast cancer cell proliferation through induction of apoptosis and cell cycle arrest at the G1 phase
Lung CancerStudies have demonstrated cytotoxic effects on non-small cell lung cancer cells, leading to reduced viability and increased apoptotic rates

Mechanism of Action

The primary mechanism by which 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its biological effects appears to involve:

  • Enzyme inhibition: The compound has demonstrated the ability to bind to and inhibit key enzymes involved in metabolic pathways, particularly those relevant to cancer cell progression.

  • Receptor modulation: It can interact with cellular receptors to modulate signal transduction processes that control cell growth and differentiation.

  • Cell cycle regulation: Evidence suggests that the compound functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, thereby reducing tumor growth.

  • DNA interaction: Some studies suggest potential for DNA intercalation, which could affect DNA replication and transcription processes.

Structure-Activity Relationships

Structural Determinants of Activity

Research into the structure-activity relationships of 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has provided insights into how specific structural features contribute to its biological activity. Key observations include:

Comparative Analysis with Related Compounds

Comparing 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile with structurally related compounds provides additional insights into structure-activity relationships :

CompoundStructural DifferencesComparative Activities
1-(Isobutylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileContains isopentyl at position 2 and methyl at position 3 instead of propylExhibits similar biological activity profile with potentially different potency and selectivity
2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrileFeatures a 2-hydroxybenzoyl group instead of isobutylamino and propyl groupsDemonstrates distinct biological properties due to the presence of the hydroxy and carbonyl functionalities

This comparative analysis suggests that the specific substitution pattern on the pyrido[1,2-a]benzimidazole scaffold significantly influences the biological activity profile of these compounds, with even minor structural modifications potentially leading to substantial changes in potency, selectivity, and pharmacokinetic properties.

Research Applications and Future Directions

Current Research Applications

1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile currently serves as a valuable research tool in several scientific domains:

  • In medicinal chemistry, it functions as a promising lead compound for the development of anticancer agents, particularly those targeting cell cycle regulation pathways.

  • In chemical biology, it serves as a probe for investigating cellular mechanisms related to enzyme inhibition and receptor modulation.

  • In synthetic chemistry, it represents a complex heterocyclic framework that can be utilized as a building block for synthesizing more elaborate compounds with enhanced or novel properties.

Future Research Directions

Potential future directions for research involving 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile include:

  • Development of structural analogs with improved pharmacokinetic profiles and enhanced selectivity for specific cancer types.

  • Exploration of combination therapies involving the compound and established anticancer agents to identify potential synergistic effects.

  • Investigation of additional biological activities beyond anticancer properties, such as antimicrobial, antiviral, or anti-inflammatory effects.

  • Detailed mechanistic studies to elucidate the precise molecular interactions responsible for the compound's biological activities.

  • Development of targeted drug delivery systems to enhance the compound's efficacy and reduce potential side effects.

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